molecular formula C17H32O2 B162523 cis-10-Heptadecenoic acid CAS No. 29743-97-3

cis-10-Heptadecenoic acid

Cat. No.: B162523
CAS No.: 29743-97-3
M. Wt: 268.4 g/mol
InChI Key: GDTXICBNEOEPAZ-FPLPWBNLSA-N
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Description

cis-10-Heptadecenoic Acid is a monounsaturated fatty acid with the chemical formula C17H32O2. It is a minor constituent of ruminant fats and has been studied for its potential antitumor activity . This compound is characterized by the presence of a cis-double bond at the 10th carbon position in its 17-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-10-Heptadecenoic Acid can be synthesized through the catalytic hydrogenation of oleic acid to produce heptadecanoic acid, followed by filtration and distillation to obtain the refined this compound . Another method involves the esterification of this compound with methanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation and subsequent purification processes to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • cis-10-Nonadecenoic Acid
  • cis-8,11,14-Eicosatrienoic Acid
  • cis-11,14-Eicosadienoic Acid
  • cis-7,10,13,16-Docosatetraenoic Acid

Comparison: cis-10-Heptadecenoic Acid is unique due to its specific position of the cis-double bond at the 10th carbon, which influences its chemical reactivity and biological activity. Compared to other similar monounsaturated fatty acids, it has distinct properties and applications, particularly in its potential antitumor activity and role in lipid biosynthesis .

Properties

IUPAC Name

(Z)-heptadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXICBNEOEPAZ-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020803
Record name (10Z)-10-Heptadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29743-97-3
Record name cis-10-Heptadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29743-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10Z)-10-Heptadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10Z)-heptadec-10-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEPTADECENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A6DO053E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 10Z-Heptadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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